

# A Head-to-Head Comparison of Second-Generation Calcimimetics: Etelcalcetide vs. Evocalcet

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In the landscape of therapeutic options for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD), second-generation calcimimetics have emerged as pivotal agents. This guide provides a detailed, data-driven comparison of the two leading second-generation calcimimetics: the intravenously administered etelcalcetide and the oral agent evocalcet. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate an in-depth understanding of their respective pharmacological profiles, clinical efficacy, and safety.

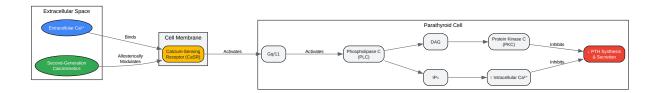
# Mechanism of Action: Modulating the Calcium-Sensing Receptor

Both etelcalcetide and evocalcet exert their therapeutic effects by allosterically modulating the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland.[1][2] The CaSR is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis.[3] By binding to the CaSR, these drugs increase its sensitivity to extracellular calcium, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[4][5] This, in turn, leads to a reduction in serum calcium and phosphorus levels.

While both are allosteric modulators, their binding sites on the CaSR differ. Evocalcet, like the first-generation calcimimetic cinacalcet, binds within the transmembrane domain of the CaSR.



In contrast, etelcalcetide, a synthetic peptide, is predicted to bind to the extracellular Venus flytrap (VFT) domain of the CaSR, forming a disulfide bond with a cysteine residue.



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**Caption:** Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR).

# **Pharmacological Profile**

The distinct chemical nature and route of administration of etelcalcetide and evocalcet result in different pharmacokinetic profiles.



Parameter	Etelcalcetide	Evocalcet
Administration	Intravenous	Oral
Bioavailability	100%	>80% (in rats)
Half-life	3-4 days	13-20 hours
Metabolism	Biotransformation via disulfide exchange with endogenous thiols; not metabolized by CYP450 enzymes.	Minimal CYP-mediated metabolism, does not significantly inhibit CYP isozymes.
Protein Binding	Predominantly bound to plasma albumin via reversible covalent binding.	Information not prominently available in search results.

# **Head-to-Head Clinical Efficacy and Safety**

While no direct head-to-head clinical trials comparing etelcalcetide and evocalcet have been published, a network meta-analysis and data from their respective trials against cinacalcet provide a basis for an indirect comparison.

# **Efficacy in Lowering PTH**

Both agents have demonstrated non-inferiority to cinacalcet in reducing PTH levels.

Efficacy Endpoint	Etelcalcetide (vs. Cinacalcet)	Evocalcet (vs. Cinacalcet)
>30% Reduction in PTH	68.2% vs. 57.7% (p=0.004 for superiority)	67.3% vs. 58.7% (non-inferior)
>50% Reduction in PTH	52.4% vs. 40.2% (p=0.001 for superiority)	Data not prominently available in search results.
Mean % Change in PTH from Baseline	Not prominently available in search results.	-34.7% vs30.2% (non- inferior)
Proportion Achieving Target PTH (60-240 pg/mL)	Data not prominently available in search results.	72.7% vs. 76.7% (non-inferior)



A network meta-analysis suggests that etelcalcetide has the highest odds of achieving a target PTH level compared to both evocalcet and cinacalcet.

### **Effects on Serum Calcium and Phosphorus**

Both second-generation calcimimetics effectively lower serum calcium and phosphorus levels.

Biochemical Parameter	Etelcalcetide	Evocalcet
Serum Calcium	Decreased	Decreased
Serum Phosphorus	Modest decrease	Decreased

## **Safety and Tolerability**

A key differentiator for second-generation calcimimetics is their improved gastrointestinal (GI) safety profile compared to cinacalcet.

Adverse Event	Etelcalcetide (vs. Cinacalcet)	Evocalcet (vs. Cinacalcet)
Gastrointestinal AEs (Nausea, Vomiting)	No significant difference in self-reported nausea and vomiting compared to cinacalcet.	Significantly lower incidence of GI-related adverse events (18.6% vs. 32.8%; p<0.001).
Hypocalcemia	More frequent than cinacalcet.	Incidence did not differ from cinacalcet.

The network meta-analysis indicated that cinacalcet ranked worst for nausea, while etelcalcetide had the highest odds of causing hypocalcemia.

### **Experimental Protocols**

The clinical data presented are derived from robust, randomized, double-blind clinical trials. Below are the methodologies for key comparative studies.

# **Etelcalcetide vs. Cinacalcet (NCT01896232)**

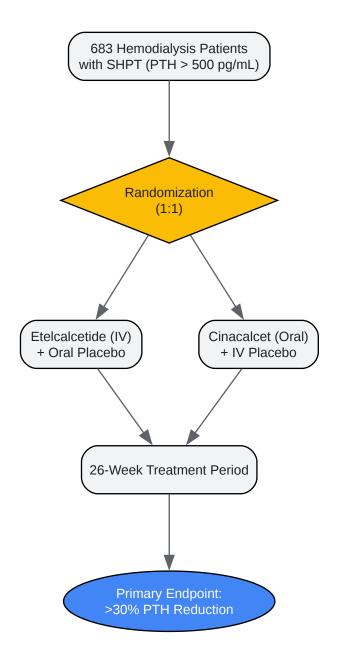






- Study Design: A 26-week, multinational, randomized, active-controlled, double-blind, double-dummy, dose-titration trial.
- Participants: 683 patients receiving hemodialysis with moderate to severe SHPT (predialysis serum PTH >500 pg/mL).
- Intervention: Patients were randomized to receive either intravenous etelcalcetide and oral placebo or oral cinacalcet and intravenous placebo.
- Primary Efficacy Endpoint: Non-inferiority of etelcalcetide in achieving a >30% reduction from baseline in mean predialysis PTH concentrations during weeks 20-27.
- Secondary Endpoints: Superiority in achieving >30% and >50% reduction in PTH, and self-reported nausea or vomiting.





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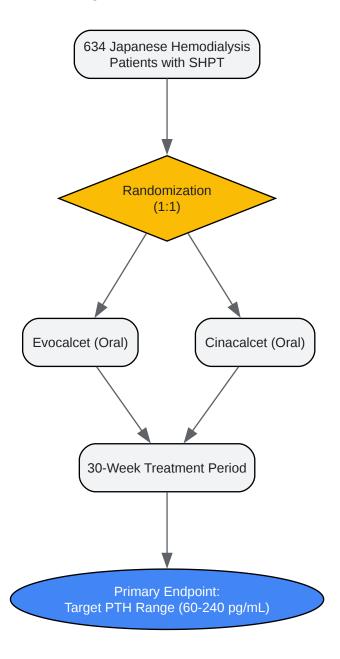
Caption: Workflow of the etelcalcetide vs. cinacalcet trial.

## **Evocalcet vs. Cinacalcet (Phase 3 Trial)**

- Study Design: A 30-week, randomized, double-blind, double-dummy trial.
- Participants: 634 Japanese patients with SHPT on hemodialysis.
- Intervention: Patients were randomized to receive either oral evocalcet or oral cinacalcet.



- Primary Efficacy Endpoint: Non-inferiority of evocalcet to cinacalcet in the proportion of patients achieving a mean intact PTH level of 60 to 240 pg/mL from week 28 to 30.
- Key Safety Endpoint: Incidence of gastrointestinal-related adverse events.



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